3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine
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Overview
Description
3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine is an organic compound that belongs to the class of dihydropyridazines. This compound is characterized by the presence of two methyl groups at positions 3 and 6, and a nitrophenyl group at position 1 of the dihydropyridazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with 3,6-dimethylpyridazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyridazine derivatives with altered oxidation states.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer processes, while the dihydropyridazine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-1-phenyl-1,6-dihydropyridazine: Lacks the nitro group, resulting in different chemical and biological properties.
3,6-Dimethyl-1-(4-aminophenyl)-1,6-dihydropyridazine: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
3,6-Dimethyl-1-(4-nitrophenyl)-1,6-dihydropyridazine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89546-93-0 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3,6-dimethyl-2-(4-nitrophenyl)-3H-pyridazine |
InChI |
InChI=1S/C12H13N3O2/c1-9-3-4-10(2)14(13-9)11-5-7-12(8-6-11)15(16)17/h3-8,10H,1-2H3 |
InChI Key |
VOHDYNGRISOMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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